

Technical Hazard Guide: Methyl 3-(3-cyanophenyl)acrylate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl 3-(3-cyanophenyl)acrylate

CAS No.: 193151-10-9

Cat. No.: B3034580

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Executive Summary

Methyl 3-(3-cyanophenyl)acrylate (CAS: 52116-81-1) is a functionalized cinnamate derivative widely utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced polymers. Its chemical structure combines an

-unsaturated ester (Michael acceptor) with an aromatic nitrile.

This guide provides a rigorous technical analysis of its potential hazards.^[1] While specific toxicological data for this isomer is limited in public registries, its reactivity profile dictates a classification of Warning for skin sensitization, respiratory irritation, and potential acute toxicity via metabolic cyanide release. Researchers must treat this compound as a solid sensitizer and a potential alkylating agent.

Chemical Characterization & Properties^{[2][3][4][5][6][7][8]}

Understanding the physical state is the first step in designing engineering controls. Unlike its volatile parent compound (methyl acrylate), this derivative is a solid at room temperature,

shifting the primary exposure vector from vapor inhalation to dust inhalation and direct contact.

Property	Data	Relevance to Safety
IUPAC Name	Methyl (E)-3-(3-cyanophenyl)prop-2-enoate	Definitive identification.[2][3]
CAS Number	52116-81-1	Unique identifier for inventory tracking.
Molecular Formula		MW: 187.19 g/mol .
Physical State	White to off-white solid	Dust Hazard: Requires local exhaust ventilation (LEV) for weighing.
Melting Point	-90-100 °C (Predicted)	Stable solid; low vapor pressure at RT.
Solubility	Soluble in DMSO, MeOH, DCM	Readily penetrates skin when dissolved in organic solvents.
Reactivity	Electrophilic (Michael Acceptor)	Reacts with thiols (cysteine) and amines (lysine) in proteins.

Hazard Identification (GHS & SAR Analysis)

Note: In the absence of a harmonized ECHA dossier for this specific isomer, the following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous cinnamates and aromatic nitriles.

Core GHS Classifications (Inferred)

- H317: May cause an allergic skin reaction. (High Confidence: Acrylate moiety)
- H315/H319: Causes skin and serious eye irritation. (High Confidence: General irritant)
- H335: May cause respiratory irritation. (Medium Confidence: Dust inhalation)

- H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled. (Baseline for functionalized nitriles)

The "Hidden" Hazard: Metabolic Activation

The presence of the nitrile (-CN) group on the aromatic ring introduces a secondary toxicity mechanism. While aromatic nitriles are generally more stable than aliphatic ones, hepatic metabolism (CYP450) can hydroxylate the ring or the alpha-carbon, potentially leading to the release of cyanide ions (

) in vivo, albeit slowly.

Toxicological Mechanisms: The "Why"

To safely handle this compound, one must understand how it damages biological systems. Two primary mechanisms drive its toxicity: Michael Addition (Sensitization) and Nitrile Metabolism (Systemic Toxicity).

Mechanism 1: Protein Alkylation (Sensitization)

The

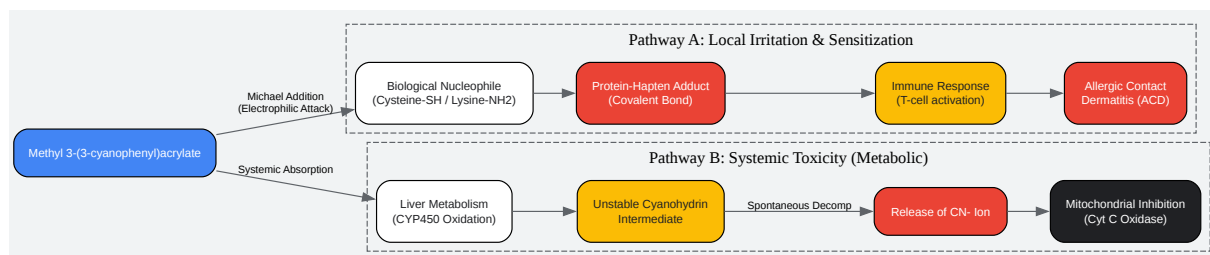
-unsaturated carbonyl system is a "soft" electrophile. It preferentially reacts with "soft" biological nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in skin proteins (haptens). This irreversible covalent bonding triggers the immune system, leading to allergic contact dermatitis (ACD).

Mechanism 2: Nitrile Bioactivation

Upon ingestion or high-dose inhalation, the nitrile group can be metabolized. Cytochrome P450 enzymes may attack the aromatic ring or the alkene, destabilizing the molecule and potentially releasing cyanide, which inhibits cytochrome c oxidase in the mitochondria (cellular hypoxia).

Visualization: Toxicity Pathways

The following diagram maps the molecular events leading from exposure to toxicological outcome.



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Figure 1: Dual toxicity pathways showing electrophilic attack on proteins (Sensitization) and metabolic activation of the nitrile group (Systemic Toxicity).

Safe Handling & Engineering Controls

Trustworthiness in safety comes from redundancy. Do not rely on a single layer of protection.

Containment Hierarchy

- Primary Barrier: All weighing and transfer of the solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.
- Solvent Handling: Once dissolved, the risk of skin absorption increases significantly. Use positive-displacement pipettes to prevent dripping.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may not provide sufficient protection against acrylate solutions, especially in carriers like DCM or DMF.

PPE Type	Recommendation	Rationale
Gloves (Solid)	Double Nitrile (0.11 mm min)	Sufficient for incidental contact with dust.
Gloves (Solution)	Laminate (Silver Shield) or Butyl	Acrylates and organic solvents permeate nitrile rapidly.
Respiratory	N95 (if outside hood) or P100	Protection against particulate sensitizers.
Eye Protection	Chemical Goggles	Safety glasses are insufficient for fine irritant dusts.

Experimental Protocol: Safe Synthesis Workflow

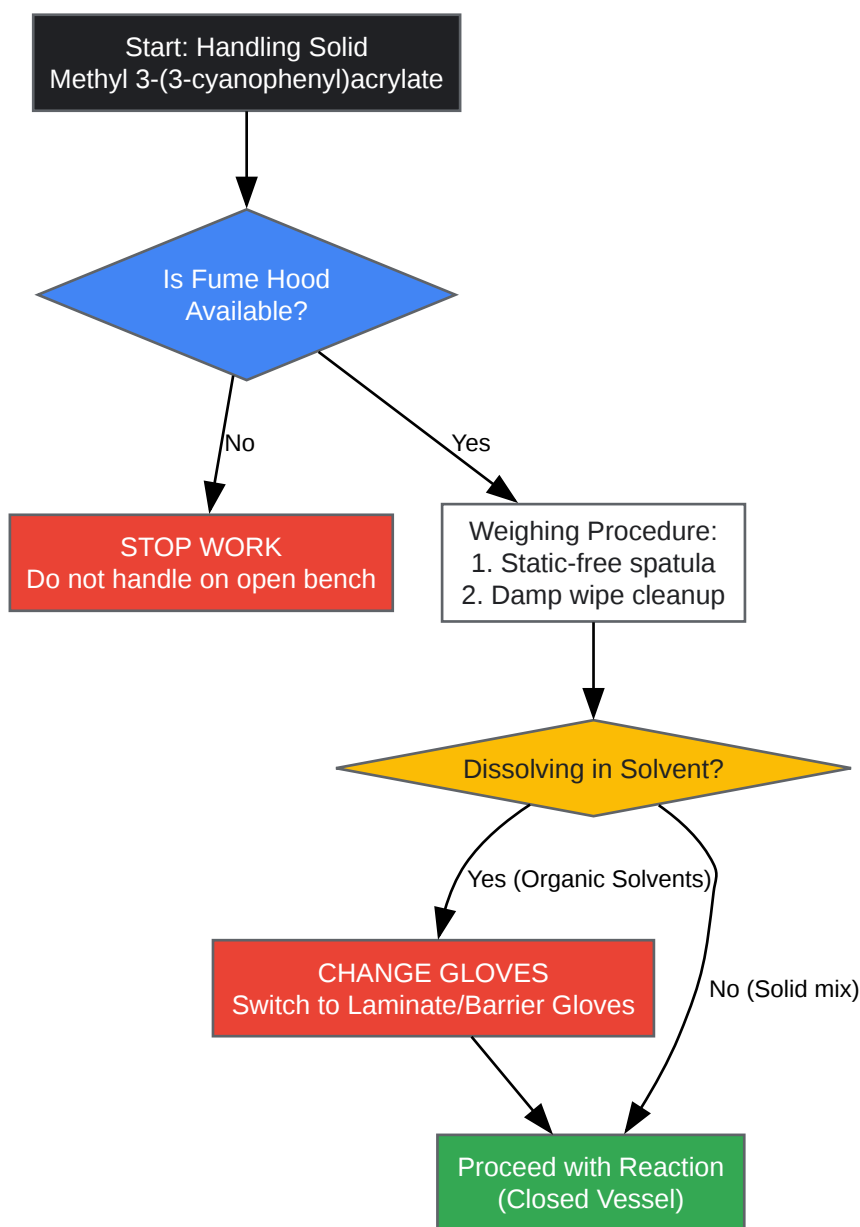
This protocol outlines a self-validating workflow for using **Methyl 3-(3-cyanophenyl)acrylate** in a Heck or Michael reaction.

Objective: Minimize exposure during the "Critical Risk Zones" (Weighing and Quenching).

- Preparation (Zone 1):
 - Pre-weigh reagents in a sealed vessel if possible.
 - Validation: Wipe the exterior of the weighing vial with a solvent-dampened tissue and check under UV light (cinnamates are often UV-active) to ensure no exterior contamination.
- Reaction (Zone 2):
 - Dissolve the solid immediately.
 - Caution: If heating is required, ensure the condenser is active before heating to prevent vaporizing the acrylate.
- Quenching & Workup (Zone 3):
 - Treat aqueous waste streams as Hazardous Chemical Waste.

- Specific Control: Do not mix acidic waste with the reaction stream if cyanide release is theoretically possible (keep pH basic to neutral).

Visualization: Safety Decision Tree



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Figure 2: Operational decision tree for handling the compound, emphasizing the critical glove change when solvating the solid.

Emergency Protocols

Every laboratory handling this compound must have a specific spill response plan.

- Skin Contact:
 - Immediate Action: Wash with soap and water for 15 minutes. Do not use alcohol or acetone (enhances absorption).
 - Observation: Monitor for redness/blistering (delayed sensitization) for 24-48 hours.
- Ingestion/Inhalation:
 - Cyanide Protocol: While rapid cyanide poisoning is unlikely compared to simple salts, if the victim shows signs of hypoxia (confusion, gasping, cherry-red skin) without airway obstruction, medical personnel should be alerted to the possibility of nitrile poisoning.
 - Support: Administer 100% oxygen.

References

- PubChem.**Methyl 3-(3-cyanophenyl)acrylate** (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)
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